molecular formula C10H11N3O B13836666 (S)-N-Nitroso Anatabine-d4

(S)-N-Nitroso Anatabine-d4

Cat. No.: B13836666
M. Wt: 193.24 g/mol
InChI Key: ZJOFAFWTOKDIFH-IOADRVQPSA-N
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Description

(S)-N-Nitroso Anatabine-d4 is a deuterated form of anatabine, a minor tobacco alkaloid found in the Solanaceae family of plants. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The deuteration of anatabine enhances its stability and allows for its use as a specific marker in scientific research, particularly in the detection of tobacco use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Nitroso Anatabine-d4 involves the deuteration of anatabineThe reaction conditions for this process often involve the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and consistent production of the compound. Quality control measures are implemented to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Nitroso Anatabine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various nitroso derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

(S)-N-Nitroso Anatabine-d4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-N-Nitroso Anatabine-d4 involves its interaction with nicotinic acetylcholine receptors. It acts as an agonist for these receptors, particularly the α4β2 and α6/α3β2β4 subunit-containing receptors. This interaction leads to the stimulation of dopamine release, which is associated with its effects on the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which enhances its stability and allows for its use as a specific marker in scientific research. This compound’s ability to act as an agonist for specific nicotinic acetylcholine receptors also distinguishes it from other similar compounds .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

193.24 g/mol

IUPAC Name

2,3,4,6-tetradeuterio-5-[(2S)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine

InChI

InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m0/s1/i3D,4D,6D,8D

InChI Key

ZJOFAFWTOKDIFH-IOADRVQPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CC=CCN2N=O)[2H]

Canonical SMILES

C1C=CCN(C1C2=CN=CC=C2)N=O

Origin of Product

United States

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